molecular formula C20H25N5O3 B4259536 5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one

5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one

Cat. No.: B4259536
M. Wt: 383.4 g/mol
InChI Key: AFMUBLIFSGWIEI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one is a complex organic compound with a unique structure that includes a pyridazinone core, a dimethylamino group, and a piperazinyl moiety

Properties

IUPAC Name

5-(dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-15-4-6-16(7-5-15)12-23-8-9-24(13-19(23)27)20(28)14-25-18(26)10-17(11-21-25)22(2)3/h4-7,10-11H,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMUBLIFSGWIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)CN3C(=O)C=C(C=N3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinone core, the introduction of the dimethylamino group, and the attachment of the piperazinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)benzoyl chloride
  • 4-(dimethylamino)benzoic acid
  • 5-(4-dimethylaminobenzylidene)rhodanine

Uniqueness

Compared to similar compounds, 5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one stands out due to its unique combination of functional groups and structural features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Reactant of Route 2
Reactant of Route 2
5-(Dimethylamino)-2-[2-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one

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